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Compound of Interest

Compound Name: C.I. Disperse orange 33

Cat. No.: B15557362 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for pyrimidine

derivatives, with a focus on the structural elucidation of compounds related to CAS number

61867-93-4, identified as 2,4-Diamino-6-chloro-5-nitrosopyrimidine. Due to the limited

availability of a complete public spectroscopic dataset for this specific compound, this

document presents representative data from closely related pyrimidine analogues, namely 2,4-

Diamino-6-hydroxy-5-nitrosopyrimidine and 2,4-Diamino-6-chloropyrimidine. This approach

provides valuable insights into the expected spectroscopic characteristics and analytical

methodologies.

Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal

chemistry and drug development due to their diverse biological activities. They form the core

structure of several vitamins, coenzymes, and nucleic acids. The targeted compound, 2,4-

Diamino-6-chloro-5-nitrosopyrimidine, and its analogues are important intermediates in the

synthesis of various biologically active molecules. Accurate spectroscopic characterization is

crucial for confirming the identity, purity, and structure of these compounds. This guide covers

the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data
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The following tables summarize the expected and observed spectroscopic data for pyrimidine

derivatives closely related to 2,4-Diamino-6-chloro-5-nitrosopyrimidine.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data
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Compound Nucleus Solvent
Chemical Shift (δ)
ppm

2,4-Diamino-6-

hydroxy-5-

nitrosopyrimidine

¹H DMSO-d₆

Resonances for

exchangeable protons

of amino and hydroxyl

groups are expected.

Specific shifts would

be concentration and

temperature

dependent.

Aromatic/heterocyclic

protons would appear

in the downfield

region.

¹³C DMSO-d₆

Carbon signals for the

pyrimidine ring would

be observed, with

chemical shifts

influenced by the

electronegative

substituents (amino,

hydroxyl, nitroso

groups).

2,4-Diamino-6-

chloropyrimidine
¹H DMSO-d₆

Aromatic proton signal

around 5.8-6.0 ppm.

Broad signals for the

two amino groups.

¹³C DMSO-d₆

Signals for C2, C4,

C5, and C6 of the

pyrimidine ring are

expected around 164,

162, 85, and 158 ppm,

respectively.
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Table 2: Representative IR Spectral Data

Compound Functional Group Wavenumber (cm⁻¹)

2,4-Diamino-6-hydroxy-5-

nitrosopyrimidine
N-H and O-H Stretching

Broad absorptions in the high-

frequency region (3200-3500

cm⁻¹) are characteristic of N-H

and O-H stretching

vibrations[1].

N-H Stretching

Asymmetric and symmetric N-

H stretching modes for the

primary amino groups are

observed around 3465 cm⁻¹

and 3324 cm⁻¹[1].

O-H Stretching

A broad absorption around

3280 cm⁻¹ indicates hydrogen-

bonded hydroxyl groups[1].

C=N, C=C Stretching

Strong absorptions in the

1500-1650 cm⁻¹ region are

typical for the pyrimidine ring

vibrations.

N=O Stretching

The nitroso group (N=O)

stretch is expected in the

1500-1620 cm⁻¹ range.

Table 3: Representative UV-Vis Spectral Data
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Compound Solvent λmax (nm)

Pyrimidine Derivatives Methanol or

Typically exhibit absorption

maxima in the UV region

between 200 and 400 nm. The

exact wavelength and intensity

depend on the substituents

and the electronic transitions

(π → π* and n → π*) within

the molecule.

2,4-Diamino-6-

chloropyrimidine
Water

Expected to show absorption

bands characteristic of the

diaminopyrimidine

chromophore.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for pyrimidine derivatives.

3.1 NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR

tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds.

Use the residual solvent peak as an internal reference.
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¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent signal.

3.2 IR Spectroscopy

Sample Preparation:

KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected

over a range of 4000-400 cm⁻¹.

3.3 UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol, ethanol, or water) in a quartz cuvette. The concentration should be adjusted

to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption

(λmax).
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Instrument: A double-beam UV-Vis spectrophotometer.

Acquisition:

Record a baseline spectrum using a cuvette filled with the pure solvent.

Record the absorption spectrum of the sample solution over a wavelength range of

approximately 200-800 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel pyrimidine derivative.
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Synthesis of Pyrimidine Derivative

Purification (e.g., Recrystallization, Chromatography)

Crude Product

Initial Characterization (TLC, Melting Point)

Purified Compound

Structural Elucidation

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Data Analysis and Reporting

Spectroscopic Data Spectroscopic Data Spectroscopic Data Spectroscopic Data

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties and analytical

methodologies for pyrimidine derivatives related to CAS number 61867-93-4. For definitive

structural confirmation of 2,4-Diamino-6-chloro-5-nitrosopyrimidine, the acquisition of a

complete set of experimental data for the specific compound is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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